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Cat. No.: B072995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tributylaluminum for

the carboalumination of alkynes, a powerful carbon-carbon bond-forming reaction. This

technique is instrumental in the stereoselective synthesis of trisubstituted olefins, which are

valuable intermediates in organic synthesis and drug development.

Introduction
Carboalumination of alkynes involves the addition of a carbon-aluminum bond of an

organoaluminum reagent, such as tributylaluminum (Bu₃Al), across a carbon-carbon triple

bond. This reaction generates a vinylalane intermediate, which can be subsequently

functionalized to yield a variety of substituted alkenes. The reaction can proceed either without

a catalyst or be catalyzed by transition metal complexes, most notably those of zirconium. The

choice between uncatalyzed and catalyzed conditions, as well as the nature of the alkyne

substrate, significantly influences the reaction's regioselectivity and stereoselectivity. While

uncatalyzed carboalumination of alkynes generally occurs with syn-stereoselectivity, the

catalyzed versions offer greater control over the reaction outcome.

The resulting vinylalanes are versatile intermediates that can be converted into a range of

organic compounds through reactions with various electrophiles. For instance, protonolysis
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(e.g., with water) yields an alkene, while treatment with halogens like iodine provides vinyl

iodides, which are precursors for cross-coupling reactions.

Data Presentation
The following tables summarize the quantitative data for the carboalumination of representative

alkynes with tributylaluminum under different conditions.

Table 1: Uncatalyzed Carboalumination of Alkynes with Tributylaluminum

Alkyne
Substrate

Reaction
Conditions

Product
after
Hydrolysis

Yield (%)
Regioselect
ivity

Stereoselec
tivity

1-Hexyne
Toluene,

80°C, 24 h

(E)-5-Butyl-4-

decene
75

Mixture of

regioisomers

>98% syn-

addition

Phenylacetyl

ene

Neat, 100°C,

12 h

(E)-1-Phenyl-

1-hexene
82

Major

regioisomer

>98% syn-

addition

Diphenylacet

ylene

Xylene,

120°C, 18 h

(E)-1,2-

Diphenyl-1-

hexene

91 N/A
>98% syn-

addition

Table 2: Zirconium-Catalyzed Carboalumination of Alkynes with Tributylaluminum
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Alkyne
Substrate

Catalyst
(mol%)

Reaction
Condition
s

Product
after
Iodinatio
n

Yield (%)
Regiosele
ctivity

Stereosel
ectivity

1-Octyne
Cp₂ZrCl₂

(5)

Dichlorome

thane,

25°C, 6 h

(E)-1-Iodo-

2-butyloct-

1-ene

88 >95%
>98% syn-

addition

Phenylacet

ylene

Cp₂ZrCl₂

(5)

1,2-

Dichloroeth

ane, 25°C,

4 h

(E)-(1-

Iodohex-1-

en-2-

yl)benzene

92 >98%
>98% syn-

addition

4-Octyne
Cp₂ZrCl₂

(10)

Dichlorome

thane,

40°C, 12 h

(E)-4-Butyl-

5-iodooct-

4-ene

85 N/A
>98% syn-

addition

Experimental Protocols
Protocol 1: Uncatalyzed Carboalumination of an Internal
Alkyne (Diphenylacetylene)
This protocol describes the uncatalyzed carboalumination of diphenylacetylene with

tributylaluminum, followed by hydrolysis to yield the corresponding trisubstituted alkene.

Materials:

Diphenylacetylene

Tributylaluminum (1.0 M solution in hexanes)

Anhydrous Toluene

1 M Hydrochloric Acid

Anhydrous Magnesium Sulfate
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Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon

atmosphere)

Procedure:

Under an argon atmosphere, a flame-dried 50 mL Schlenk flask equipped with a magnetic

stir bar is charged with diphenylacetylene (1.0 g, 5.6 mmol).

Anhydrous toluene (20 mL) is added to the flask, and the mixture is stirred until the

diphenylacetylene is fully dissolved.

Tributylaluminum (6.2 mL of a 1.0 M solution in hexanes, 6.2 mmol) is added dropwise to the

stirred solution at room temperature.

The reaction mixture is heated to 110 °C and stirred for 24 hours.

After cooling to 0 °C, the reaction is quenched by the slow, dropwise addition of 1 M HCl (15

mL).

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with

diethyl ether (3 x 20 mL).

The combined organic layers are washed with brine (20 mL), dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel (eluent: hexanes) to

afford (E)-1,2-diphenyl-1-hexene.

Protocol 2: Zirconium-Catalyzed Carboalumination of a
Terminal Alkyne (1-Octyne)
This protocol details the zirconium-catalyzed carboalumination of 1-octyne with

tributylaluminum, followed by iodination of the resulting vinylalane.

Materials:

1-Octyne
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Tributylaluminum (1.0 M solution in hexanes)

Zirconocene dichloride (Cp₂ZrCl₂)

Anhydrous Dichloromethane

Iodine

Anhydrous Diethyl Ether

Saturated aqueous sodium thiosulfate solution

Anhydrous Sodium Sulfate

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon

atmosphere)

Procedure:

To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add zirconocene

dichloride (41 mg, 0.14 mmol).

Add anhydrous dichloromethane (5 mL) and cool the flask to 0 °C.

Slowly add tributylaluminum (3.0 mL of a 1.0 M solution in hexanes, 3.0 mmol) to the

suspension. The mixture should turn a clear, light-yellow color.

Add 1-octyne (0.22 g, 2.0 mmol) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 4 hours.

The reaction mixture is then cooled to 0 °C, and a solution of iodine (0.76 g, 3.0 mmol) in

anhydrous diethyl ether (10 mL) is added slowly.

The mixture is stirred at room temperature for 1 hour.

The reaction is quenched by the addition of a saturated aqueous sodium thiosulfate solution

until the iodine color disappears.
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The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated in vacuo.

The crude product is purified by flash chromatography on silica gel to yield (E)-1-iodo-2-

butyloct-1-ene.

Visualizations
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Caption: Uncatalyzed carboalumination of an alkyne proceeds via a four-membered ring

transition state.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b072995?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup
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2. Stir at specified
temperature and time
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Click to download full resolution via product page

Caption: General experimental workflow for the carboalumination of alkynes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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